molecular formula C15H15N3O5 B1230139 2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide

2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide

Cat. No. B1230139
M. Wt: 317.3 g/mol
InChI Key: TUDPHOXMLPYINP-UHFFFAOYSA-N
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Description

2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide is an amino acid amide.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

A study by Denton et al. (2021) utilized a microwave-assisted 1,3-dipolar cycloaddition approach for synthesizing isoxazoline derivatives, which were then transformed into γ-lactone carboxylic acids. One of these acids showed significant biological activity, increasing the growth of E. coli organisms by approximately 44%, indicating potential significance in stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).

Pharmacological Activities of Furanyl Derivatives

Makkar and Chakraborty (2018) isolated novel furanyl derivatives from red seaweed, which exhibited anti-inflammatory and antioxidative effects in various in vitro models. These derivatives showed potential anti-inflammatory properties and significant antioxidative properties, suggesting their use as safe and effective pharmacological agents (Makkar & Chakraborty, 2018).

Versatility in Synthesis for Biological Activities

Hirpara et al. (2003) reported on thiosemicarbazide derivatives, synthesizing compounds with multiple biological activities including antimicrobial, antitubercular, and anticancer properties. This study highlights the versatility of compounds like 2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide in synthesizing various biologically active molecules (Hirpara, Parikh, Merja, & Parekh, 2003).

Synthesis and Fungicidal Activity

Nizamuddin, Gupta, and Srivastava (1999) synthesized compounds like I-Aryloxyaceto-3-(2¢-furany l)-5-methyl-2H-I,2,4-triazoles and assessed their fungicidal activity against various pathogens, indicating the potential of furanyl derivatives in agricultural applications (Nizamuddin, Gupta, & Srivastava, 1999).

properties

Product Name

2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide

Molecular Formula

C15H15N3O5

Molecular Weight

317.3 g/mol

IUPAC Name

2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide

InChI

InChI=1S/C15H15N3O5/c1-9-5-6-11(22-2)10(8-9)16-14(20)15(21)18-17-13(19)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,20)(H,17,19)(H,18,21)

InChI Key

TUDPHOXMLPYINP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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